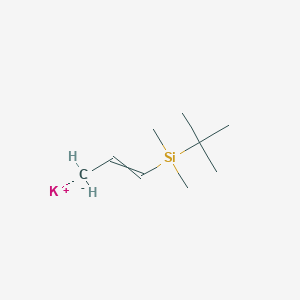![molecular formula C21H22N2O2 B12516377 4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 651722-79-1](/img/structure/B12516377.png)
4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that combines a benzyloxy group, a tert-butyl group, and a pyrimidinylidene moiety attached to a cyclohexadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one typically involves multiple steps, starting with the preparation of the benzyloxy and tert-butyl substituted pyrimidine. This is followed by the introduction of the cyclohexadienone moiety through a series of condensation and cyclization reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The benzyloxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme mechanisms and receptor interactions.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[4-(Methoxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one
- 4-[4-(Ethoxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one
- 4-[4-(Propoxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one
Uniqueness
The uniqueness of 4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
651722-79-1 |
|---|---|
Molekularformel |
C21H22N2O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-(4-tert-butyl-6-phenylmethoxypyrimidin-2-yl)phenol |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,3)18-13-19(25-14-15-7-5-4-6-8-15)23-20(22-18)16-9-11-17(24)12-10-16/h4-13,24H,14H2,1-3H3 |
InChI-Schlüssel |
VERJPYPLYGTOBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2=CC=C(C=C2)O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


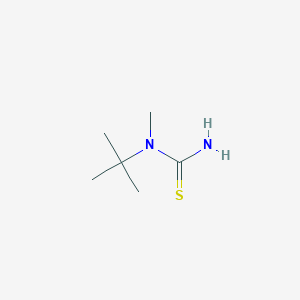
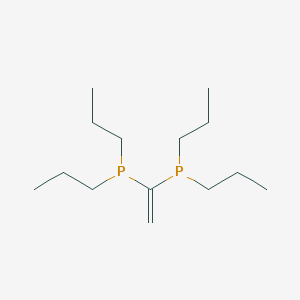
![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
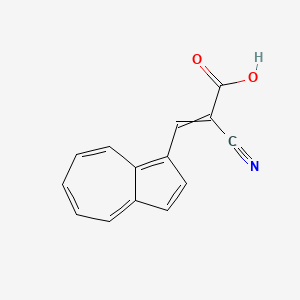
![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)

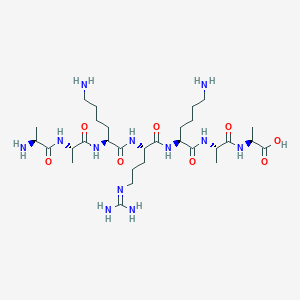

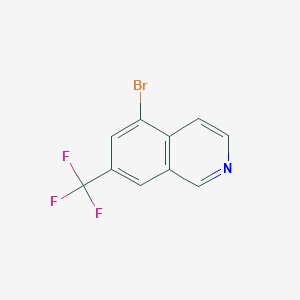
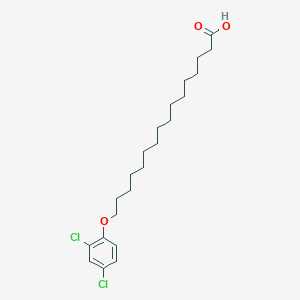
![2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol](/img/structure/B12516350.png)

